Cas no 21930-98-3 ((S)-2-Amino-4-methyl-N-phenylpentanamide)

(S)-2-Amino-4-methyl-N-phenylpentanamide structure
21930-98-3 structure
Product Name:(S)-2-Amino-4-methyl-N-phenylpentanamide
CAS No:21930-98-3
MF:C12H18N2O
MW:206.284122943878
MDL:MFCD09725010
CID:1405293
PubChem ID:11031002
Update Time:2025-04-24

(S)-2-Amino-4-methyl-N-phenylpentanamide Chemical and Physical Properties

Names and Identifiers

    • Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)-
    • (2S)-2-amino-4-methyl-N-phenylpentanamide
    • L-leucine anilide
    • H-Leu-NHPh
    • L-leucine N-phenylamide
    • EN300-1663099
    • DB-210888
    • Leucinanilid
    • MFCD09725010
    • 147485-04-9
    • (S)-2-amino-4-methyl-N-phenylpentanamide
    • VGQPFIFWYHHVLD-NSHDSACASA-N
    • SCHEMBL7376209
    • 21930-98-3
    • F15370
    • DTXSID20452587
    • (S)-2-Amino-4-methyl-N-phenylpentanamide
    • MDL: MFCD09725010
    • Inchi: 1S/C12H18N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1
    • InChI Key: VGQPFIFWYHHVLD-NSHDSACASA-N
    • SMILES: O=C([C@H](CC(C)C)N)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 206.14204
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

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(S)-2-Amino-4-methyl-N-phenylpentanamide Suppliers

Amadis Chemical Company Limited
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(CAS:21930-98-3)(S)-2-Amino-4-methyl-N-phenylpentanamide
Order Number:A1148203
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:07
Price ($):530.0
Email:sales@amadischem.com

Additional information on (S)-2-Amino-4-methyl-N-phenylpentanamide

Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)-: A Comprehensive Overview

Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- is a compound with the CAS registry number 21930-98-3. This molecule belongs to the class of amino amides and is characterized by its unique stereochemistry, specifically the (S)-configuration at the chiral center. The compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular structure of Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- consists of a pentanamide backbone with an amino group at position 2 and a methyl group at position 4. The phenyl group attached to the nitrogen atom introduces aromaticity and enhances the compound's stability and bioavailability. The (S)-configuration imparts specific stereochemical properties, which are crucial for its biological activity and selectivity.

Recent studies have highlighted the potential of Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- as a lead compound in drug discovery. Researchers have explored its role as a modulator of various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in neurodegenerative diseases, making it a promising candidate for further preclinical development.

In addition to its pharmacological applications, Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- has shown potential in agrochemicals. A research team from the University of California reported that this compound acts as an effective plant growth regulator, enhancing crop yield under stress conditions such as drought and salinity. This dual functionality underscores the versatility of this molecule across different industries.

The synthesis of Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- involves a multi-step process that includes nucleophilic substitution, amide bond formation, and stereoselective resolution. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess. These developments have significantly reduced the cost of production and improved scalability for industrial applications.

From an environmental standpoint, Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- has been evaluated for its biodegradability and ecotoxicological profile. Studies conducted by the European Chemicals Agency (ECHA) indicate that this compound is not persistent in the environment and does not pose significant risks to aquatic life. These findings are critical for ensuring sustainable use and minimizing ecological impact.

Looking ahead, ongoing research is focused on optimizing the bioavailability and pharmacokinetics of Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- to enhance its therapeutic efficacy. Collaborative efforts between academia and industry are expected to unlock new opportunities for this compound in both medical and agricultural sectors.

In conclusion, Pentanamide, 2-amino-4-methyl-N-phenyl-, (S)- with CAS number 21930-98-3 is a versatile molecule with promising applications across multiple domains. Its unique stereochemistry and functional groups make it an attractive candidate for drug development and agrochemical innovation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21930-98-3)(S)-2-Amino-4-methyl-N-phenylpentanamide
A1148203
Purity:99%
Quantity:1g
Price ($):530.0
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